molecular formula C8H8ClNO B13985393 Benzylcarbamic chloride

Benzylcarbamic chloride

Katalognummer: B13985393
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: PUADMGQHCWUWEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzylcarbamic chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of carbamic acid where the hydrogen atom of the amino group is replaced by a benzyl group. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzylcarbamic chloride can be synthesized through the reaction of benzylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:

C6H5CH2NH2+COCl2C6H5CH2NHCOCl+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOCl} + \text{HCl} C6​H5​CH2​NH2​+COCl2​→C6​H5​CH2​NHCOCl+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form benzylamine and carbon dioxide.

    Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in aprotic solvents.

    Hydrolysis: Aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Benzylcarbamate derivatives.

    Hydrolysis: Benzylamine and carbon dioxide.

    Reduction: Benzylamine.

Wissenschaftliche Forschungsanwendungen

Benzylcarbamic chloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Medicine: Intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.

    Industry: Employed in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of benzylcarbamic chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamate groups into molecules, which can alter their chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

    Phenylcarbamic chloride: Similar structure but with a phenyl group instead of a benzyl group.

    Methylcarbamic chloride: Contains a methyl group instead of a benzyl group.

    Ethylcarbamic chloride: Contains an ethyl group instead of a benzyl group.

Comparison:

    Reactivity: Benzylcarbamic chloride is more reactive than its methyl and ethyl counterparts due to the electron-donating effect of the benzyl group, which stabilizes the transition state during nucleophilic attack.

    Applications: While all these compounds are used in organic synthesis, this compound is preferred when a more reactive intermediate is required.

This compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C8H8ClNO

Molekulargewicht

169.61 g/mol

IUPAC-Name

N-benzylcarbamoyl chloride

InChI

InChI=1S/C8H8ClNO/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

InChI-Schlüssel

PUADMGQHCWUWEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.